1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as BPP-2,5, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has been found to have several interesting properties that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a partial agonist of dopamine D2 receptors and a full agonist of serotonin 5-HT1A receptors. This dual action is thought to contribute to its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission. It has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is its high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a promising candidate for further research in the treatment of neurological disorders. However, its mechanism of action is not fully understood, and more studies are needed to fully elucidate its potential therapeutic effects.
Future Directions
There are several future directions for research on 1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, including:
1. Further studies on its mechanism of action to better understand its potential therapeutic effects.
2. Investigation of its efficacy in preclinical and clinical trials for the treatment of neurological disorders such as schizophrenia and depression.
3. Development of new derivatives of 1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione with improved pharmacological properties.
4. Exploration of its potential use in the treatment of other disorders, such as addiction and anxiety.
In conclusion, 1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to investigate its efficacy in preclinical and clinical trials.
Synthesis Methods
The synthesis of 1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves several steps, including the reaction of 3-bromobenzaldehyde with ethyl acetoacetate, followed by the addition of 2-chlorophenylpiperazine and subsequent cyclization to form the pyrrolidinedione ring. This method has been reported to yield 1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione with good purity and yield.
Scientific Research Applications
1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. Studies have shown that 1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has a high affinity for dopamine D2 receptors and serotonin 5-HT1A receptors, which are both involved in the regulation of mood and behavior.
properties
IUPAC Name |
1-(3-bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O2/c21-14-4-3-5-15(12-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)17-7-2-1-6-16(17)22/h1-7,12,18H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPCQDNKVLTNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.